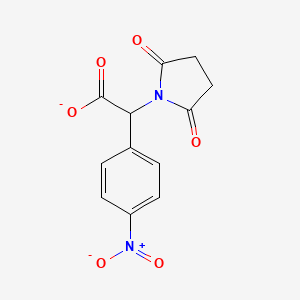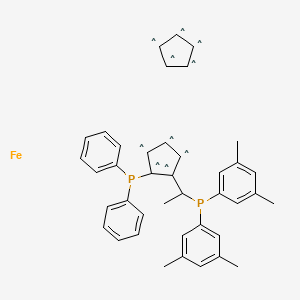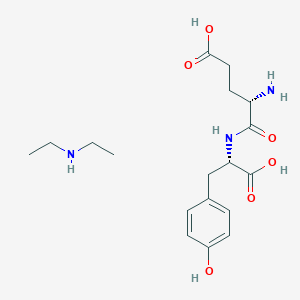![molecular formula C23H22N2O B14798834 N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)
N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group and a hydrazide moiety. Its chemical formula is C22H22N2O, and it is known for its stability and reactivity under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 1-methyl-3-phenylpropylamine and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation.
Industrial Production Methods
On an industrial scale, the production of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms in the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures (0-25°C).
Substitution: Nucleophiles such as amines, thiols; conditionsbasic medium, room temperature to 60°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
科学的研究の応用
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The biphenyl group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity.
類似化合物との比較
Similar Compounds
- N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide
- N’-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide
Uniqueness
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C23H22N2O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
4-phenyl-N-[(E)-4-phenylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O/c1-18(12-13-19-8-4-2-5-9-19)24-25-23(26)22-16-14-21(15-17-22)20-10-6-3-7-11-20/h2-11,14-17H,12-13H2,1H3,(H,25,26)/b24-18+ |
InChIキー |
LMRVAEZFJCWBRC-HKOYGPOVSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/CCC3=CC=CC=C3 |
正規SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)

![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)

![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)

